molecular formula C11H10ClNO2 B2925395 7-Methylquinoline-8-carboxylic acid hydrochloride CAS No. 2172040-31-0

7-Methylquinoline-8-carboxylic acid hydrochloride

Cat. No.: B2925395
CAS No.: 2172040-31-0
M. Wt: 223.66
InChI Key: OGBJVKYGOGSJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylquinoline-8-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .

Scientific Research Applications

7-Methylquinoline-8-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

Target of Action

Quinoline compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the quinoline derivative.

Biochemical Pathways

Quinoline derivatives can influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Methylquinoline-8-carboxylic acid hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Chemical Reactions Analysis

7-Methylquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

7-Methylquinoline-8-carboxylic acid hydrochloride can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

7-methylquinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14;/h2-6H,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBJVKYGOGSJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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